REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=1[C:5]([NH:7][C:8]1[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11])=[O:6].[CH3:22][O:23][C:24]1[CH:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](Cl)=[O:27]>>[CH3:1][O:2][C:3]1[CH:21]=[CH:20][CH:19]=[CH:18][C:4]=1[C:5]([NH:7][C:8]1[CH:16]=[C:15]([NH:17][C:26](=[O:27])[C:25]2[CH:29]=[CH:30][CH:31]=[CH:32][C:24]=2[O:23][CH3:22])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11])=[O:6]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
were reacted
|
Type
|
ADDITION
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Details
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treated
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Type
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CUSTOM
|
Details
|
to obtain crude crystals
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Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous alcohol
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)NC(C2=C(C=CC=C2)OC)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |